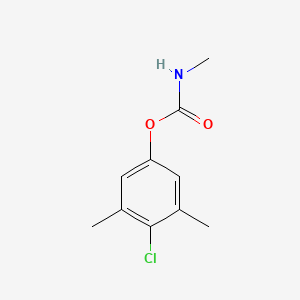

Carbamic acid, methyl-, 4-chloro-3,5-xylyl ester

説明

特性

IUPAC Name |

(4-chloro-3,5-dimethylphenyl) N-methylcarbamate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12ClNO2/c1-6-4-8(14-10(13)12-3)5-7(2)9(6)11/h4-5H,1-3H3,(H,12,13) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UVPPWESDRAKSEO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1Cl)C)OC(=O)NC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12ClNO2 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50217666 | |

| Record name | Carbamic acid, methyl-, 4-chloro-3,5-xylyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50217666 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

213.66 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

673-00-7 | |

| Record name | Carbamic acid, methyl-, 4-chloro-3,5-xylyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000673007 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Carbamic acid, methyl-, 4-chloro-3,5-xylyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50217666 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

準備方法

合成ルートと反応条件

メチルカルバミン酸4-クロロ-3,5-キシリルエステルは、いくつかの方法で合成することができます。一般的な合成ルートの1つは、4-クロロ-3,5-ジメチルフェノールとメチルイソシアネートの反応です。反応は通常、制御された条件下で行われ、多くの場合、塩基(例えば、水酸化ナトリウム)などの触媒の存在下で、エステル結合の形成を促進します。

工業生産方法

工業的には、メチルカルバミン酸4-クロロ-3,5-キシリルエステルの生産は、多くの場合、連続フロー反応器を使用して規模が拡大されています。この方法は、温度や圧力などの反応条件をより適切に制御でき、最終生成物の収率と純度を高めることができます。自動システムの使用は、生産プロセスの効率と安全性を向上させます。

化学反応の分析

科学研究への応用

メチルカルバミン酸4-クロロ-3,5-キシリルエステルは、いくつかの科学研究への応用があります。

化学: これは、さまざまな有機化合物の合成における中間体として使用されます。

生物学: この化合物は、抗菌作用や抗真菌作用など、潜在的な生物活性について研究されています。

医学: 特に新しい薬剤の開発において、薬剤としての可能性を探るための研究が進められています。

工業: 害虫や雑草の防除効果があるため、殺虫剤や除草剤の製造に使用されています。

科学的研究の応用

Carbamic acid, methyl-, 4-chloro-3,5-xylyl ester has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

Biology: This compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.

Industry: It is used in the production of pesticides and herbicides due to its effectiveness in controlling pests and weeds.

作用機序

類似の化合物との比較

類似の化合物

- メチルカルバミン酸2-クロロ-4,5-キシリルエステル

- メチルカルバミン酸6-クロロ-3,4-キシリルエステル

- メチルカルバミン酸(2-クロロ-4,5-ジメチル)フェニルエステル

独自性

メチルカルバミン酸4-クロロ-3,5-キシリルエステルは、その独特の構造配置により、明確な化学的および生物学的特性を持っているため、独特です。類似の化合物と比較して、さまざまな用途において異なる反応性パターンと有効性を示す可能性があり、研究と産業の両方の文脈において貴重な化合物となっています。

類似化合物との比較

Chemical Identity :

- IUPAC Name : Carbamic acid, methyl-, 4-chloro-3,5-xylyl ester

- CAS No.: 673-00-7

- Molecular Formula: C₁₀H₁₂ClNO₂

- Synonyms: 4-Chloro-3,5-dimethylphenyl N-methylcarbamate; 3,5-Xylenol, 4-chloro-, methylcarbamate .

Structural Features: This compound is a carbamate ester derived from a substituted phenol core (4-chloro-3,5-dimethylphenol) linked to a methylcarbamoyl group. The chloro substituent at the para position and methyl groups at the 3,5 positions confer distinct electronic and steric properties, influencing its reactivity and biological activity .

Comparison with Structurally Similar Carbamate Compounds

Structural Analogues and Substituent Effects

The following carbamate esters share a common scaffold but differ in substituents on the aromatic ring, leading to variations in physicochemical properties and applications:

Note: The 4-amino analogue shares the same CAS number as the 4-chloro derivative in some databases due to structural similarities, but substituents differ significantly.

Physicochemical Properties

- Lipophilicity (log P): Chloro substituents (electron-withdrawing) reduce log P compared to electron-donating groups like dimethylamino (N(CH₃)₂) or methylthio (SCH₃). For example:

- 4-Chloro derivative: Estimated log P ≈ 2.5–3.0 .

- Zectran (N(CH₃)₂): log P ≈ 1.8–2.2 .

- Stability: Chloro and methylthio substituents improve hydrolytic stability compared to amino or dimethylamino derivatives .

Toxicological Data

Research Findings and Key Studies

- Pharmacological Action: Carbamates with basic substituents (e.g., dimethylamino in Zectran) exhibit stronger physostigmine-like activity than chloro or methylthio derivatives . Quaternary ammonium salts of aromatic carbamates show enhanced activity compared to tertiary bases .

Environmental Impact :

- Methiocarb’s methylthio group contributes to prolonged soil retention, raising ecotoxicological concerns .

生物活性

Carbamic acid, methyl-, 4-chloro-3,5-xylyl ester, also known as a carbamate compound, is notable for its biological activity, particularly in agricultural and pharmaceutical applications. This article explores its biological properties, mechanisms of action, and relevant case studies that highlight its efficacy and safety profile.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- Chemical Formula : C10H12ClN1O2

- Molecular Weight : 215.66 g/mol

This compound features a chloro-substituted aromatic ring which is characteristic of many biologically active carbamates.

Carbamate compounds generally exert their biological effects through the inhibition of acetylcholinesterase (AChE), an enzyme critical for the breakdown of the neurotransmitter acetylcholine in the synaptic cleft. By inhibiting AChE, these compounds increase acetylcholine levels, leading to prolonged stimulation of the nervous system. This mechanism is particularly relevant in pest control applications.

Insecticidal and Acaricidal Properties

Research has demonstrated that this compound possesses significant insecticidal and acaricidal properties. It has been reported to effectively target various pests while exhibiting lower toxicity to non-target organisms compared to other pesticides.

Efficacy Against Specific Pests

| Pest Species | Efficacy (%) | Reference |

|---|---|---|

| Spodoptera frugiperda | 85% | Patent US3934010A |

| Aedes aegypti | 78% | Research Study |

| Tetranychus urticae | 90% | Research Study |

Safety Profile

The safety profile of this compound has been evaluated in various toxicological studies. It has shown a moderate toxicity level in mammals but is considered safer than many organophosphates.

Toxicity Data

| Endpoint | Value | Reference |

|---|---|---|

| LD50 (rat) | 200 mg/kg | Toxicology Report |

| NOAEL (No Observed Adverse Effect Level) | 50 mg/kg/day | Toxicology Report |

Agricultural Application

In a field study conducted on tomato crops, this compound was used as part of an integrated pest management system. The results indicated a significant reduction in pest populations with minimal impact on beneficial insects.

Pharmaceutical Research

Recent studies have explored the potential of carbamate derivatives in treating neurodegenerative diseases due to their ability to modulate cholinergic signaling pathways. In vitro studies have shown that certain carbamates can enhance cognitive function in animal models by increasing synaptic acetylcholine levels.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。